molecular formula C18H16IN3O2 B4178368 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-iodobenzamide CAS No. 81217-07-4

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-iodobenzamide

Cat. No. B4178368
CAS RN: 81217-07-4
M. Wt: 433.2 g/mol
InChI Key: GZBALIAMXXEKSK-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-iodobenzamide, also known as DPA-714, is a novel ligand for the translocator protein (TSPO). TSPO is an outer mitochondrial membrane protein that plays a crucial role in the regulation of mitochondrial function, apoptosis, and inflammation. DPA-714 has been extensively studied for its potential use in imaging and therapy of various diseases.

Mechanism of Action

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-iodobenzamide binds to TSPO, which is involved in the regulation of mitochondrial function, apoptosis, and inflammation. TSPO is overexpressed in various pathological conditions, and its expression is upregulated in response to inflammation and oxidative stress. N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-iodobenzamide has been shown to modulate the activity of TSPO, leading to the regulation of mitochondrial function, apoptosis, and inflammation.
Biochemical and physiological effects:
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-iodobenzamide has been shown to have anti-inflammatory, anti-apoptotic, and neuroprotective effects. It has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the activation of microglia and astrocytes, which are involved in the pathogenesis of neuroinflammatory diseases. N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-iodobenzamide has also been shown to protect against oxidative stress-induced apoptosis and to promote mitochondrial function.

Advantages and Limitations for Lab Experiments

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-iodobenzamide has several advantages for lab experiments, including its high affinity and selectivity for TSPO, its ability to cross the blood-brain barrier, and its potential use for imaging and therapy of various diseases. However, one of the limitations of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-iodobenzamide is its high lipophilicity, which can lead to nonspecific binding and low signal-to-noise ratios in imaging studies.

Future Directions

There are several future directions for the research on N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-iodobenzamide, including its potential use in the diagnosis and therapy of various diseases, its optimization for imaging studies, and its development as a therapeutic agent. Further studies are needed to elucidate the mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-iodobenzamide and to explore its potential use in the treatment of various diseases.

Scientific Research Applications

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-iodobenzamide has been extensively studied for its potential use in imaging and therapy of various diseases. It has been shown to have high affinity and selectivity for TSPO, which is overexpressed in various pathological conditions such as neuroinflammation, cancer, and cardiovascular diseases.

properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16IN3O2/c1-12-16(20-17(23)13-8-10-14(19)11-9-13)18(24)22(21(12)2)15-6-4-3-5-7-15/h3-11H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBALIAMXXEKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20230963
Record name Benzamide, N-antipyrinyl-p-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20230963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BENZAMIDE, N-ANTIPYRINYL-p-IODO-

CAS RN

81217-07-4
Record name Benzamide, N-antipyrinyl-p-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081217074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N-antipyrinyl-p-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20230963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-iodobenzamide
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N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-iodobenzamide
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N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-iodobenzamide

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